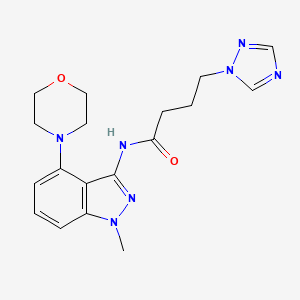

![molecular formula C18H15NO4 B5599069 ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5599069.png)

ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate and its derivatives involves multi-step chemical reactions, starting from known precursors. For instance, Koca et al. (2014) described the synthesis of a related compound through the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, highlighting the complexity and precision required in synthesizing such compounds (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014).

Wissenschaftliche Forschungsanwendungen

Supramolecular Structures and Hydrogen Bonding

A study on substituted 4-pyrazolylbenzoates, including molecules related to ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, showcased their ability to form hydrogen-bonded supramolecular structures. These structures ranged from one-dimensional chains to three-dimensional frameworks, demonstrating the compound's potential in creating complex molecular architectures through specific hydrogen bonding patterns (Portilla et al., 2007).

Cytotoxicity and Potential Therapeutic Applications

The synthesis and in vitro cytotoxic evaluation of hexahydroquinoline derivatives containing the benzofuran moiety, similar to ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, were investigated. Some synthesized compounds exhibited promising inhibitory effects against human hepatocellular carcinoma cell lines, highlighting the potential of benzofuran derivatives in cancer therapy (El-Deen et al., 2016).

Antiplatelet Activity

Research on derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), closely related to the target compound, identified new compounds with significant antiplatelet activity. These findings are crucial for the development of novel antiplatelet agents, demonstrating the compound's relevance in cardiovascular disease research (Chen et al., 2008).

Optical Nonlinear Properties and DFT Calculations

A study on Schiff base compounds derived from ethyl-4-amino benzoate, structurally related to ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, explored their synthesis, Density Functional Theory (DFT) calculations, and optical nonlinear properties. This research demonstrates the compound's potential applications in materials science, particularly in optical limiting and refractive index modulation (Abdullmajed et al., 2021).

Gastroprotective Activity

Another study focused on the gastroprotective effects of ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, which is structurally similar to the compound . The research highlighted its potential in treating gastric ulcers through mechanisms involving antioxidant activity, increased mucus production, and modulation of cellular stress proteins (Halabi et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 4-(1-benzofuran-2-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-18(21)12-7-9-14(10-8-12)19-17(20)16-11-13-5-3-4-6-15(13)23-16/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTPPOVWADKSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-benzofuran-2-carbonylamino)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)

![4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599003.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidin-4-ol](/img/structure/B5599012.png)

![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5599027.png)

![4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5599037.png)

![4-(4-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B5599038.png)

![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)

![2-[({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-5,8-dimethylquinolin-4-ol](/img/structure/B5599052.png)

![3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol](/img/structure/B5599059.png)